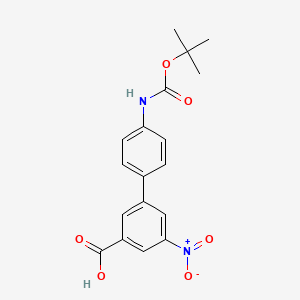![molecular formula C18H19NO4S B6412712 6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261899-46-0](/img/structure/B6412712.png)
6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, or 6-MPSB for short, is an organosulfur compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 152-153°C and is soluble in water and organic solvents. 6-MPSB is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
6-MPSB has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers and surfactants. It is also used as a ligand in the synthesis of coordination complexes. In addition, 6-MPSB is used in the study of enzyme inhibition and drug metabolism, as well as in the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 6-MPSB is not fully understood. However, it is believed that 6-MPSB acts as a reversible inhibitor of some enzymes, such as acetylcholinesterase and dopamine-β-hydroxylase. It is also thought to act as a competitive inhibitor of some enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPSB have been studied extensively. It has been shown to inhibit the release of acetylcholine, which is involved in the control of muscle contraction. In addition, 6-MPSB has been shown to inhibit the reuptake of dopamine and norepinephrine, which are involved in the regulation of mood and behavior. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
6-MPSB has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. In addition, 6-MPSB has a wide range of applications in scientific research, making it a versatile compound. However, it is important to note that 6-MPSB can be toxic in high doses and should be handled with care.
Zukünftige Richtungen
The potential future applications of 6-MPSB are numerous. It could be used as a therapeutic agent to treat neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also be used to study the mechanism of action of drugs and to develop new drugs. In addition, 6-MPSB could be used to study the biochemical and physiological effects of environmental pollutants. Finally, further research into the biochemical and physiological effects of 6-MPSB could lead to new insights into the regulation of mood and behavior.
Synthesemethoden
6-MPSB is typically synthesized via a two-step process. The first step involves the reaction of 2-methylbenzoic acid and 3-pyrrolidinethiol in the presence of p-toluenesulfonic acid (PTSA) to form the intermediate, 2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid. The second step involves the methylation of the intermediate with methyl iodide to yield 6-MPSB. This synthesis method is simple and cost-effective, making it a popular choice for laboratory experiments.
Eigenschaften
IUPAC Name |
2-methyl-6-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-4-9-16(17(13)18(20)21)14-7-5-8-15(12-14)24(22,23)19-10-2-3-11-19/h4-9,12H,2-3,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPYLWUWPUNRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692307 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-46-0 |
Source


|
| Record name | 3-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412703.png)

![4-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412731.png)
![5-Hydroxy-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412744.png)
![3-Amino-5-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412748.png)